N-(1-phenethylpiperidin-4-yl)-N-phenylmethacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacrylfentanyl can be synthesized through various chemical routes. One common method involves the reaction of N-phenyl-4-piperidone with phenethyl bromide to form N-phenyl-N-(2-phenylethyl)-4-piperidone. This intermediate is then reacted with methyl acrylate under basic conditions to yield methacrylfentanyl .
Industrial Production Methods: Industrial production of methacrylfentanyl typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Methacrylfentanyl undergoes various chemical reactions, including:
Oxidation: Methacrylfentanyl can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert methacrylfentanyl to its corresponding alcohols or amines.
Substitution: Methacrylfentanyl can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methacrylfentanyl has several scientific research applications, including:
Mechanism of Action
Methacrylfentanyl exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding activates G-protein-coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release, including substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, and noradrenaline . The analgesic effects are primarily due to the inhibition of nociceptive neurotransmitter release .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H28N2O |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C23H28N2O/c1-19(2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,22H,1,13-18H2,2H3 |
InChI Key |
YRRFMVAFZJGZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.